molecular formula C11H7ClO4 B13710627 methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13710627
M. Wt: 238.62 g/mol
InChI Key: NHYZBJWECGQVBM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chlorine substituent at the 5-position and a methyl ester group at the 3-position of the chromene scaffold. Coumarins are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as their applications in materials science as fluorophores . The structural modifications, such as halogenation and esterification, significantly influence their physicochemical and biological properties. This article compares this compound with structurally related compounds, focusing on synthesis, crystallography, and functional attributes.

Properties

Molecular Formula

C11H7ClO4

Molecular Weight

238.62 g/mol

IUPAC Name

methyl 5-chloro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-8(12)3-2-4-9(6)16-11(7)14/h2-5H,1H3

InChI Key

NHYZBJWECGQVBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2Cl)OC1=O

Origin of Product

United States

Preparation Methods

The synthesis of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by acids such as trifluoroacetic acid (CF3COOH) and involves the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl cyanoacetate. The reaction conditions often include refluxing in methanol to yield the desired product in good yield .

Industrial production methods may involve microwave-assisted organic synthesis, which is valued for its efficiency and eco-friendliness. This method often requires less time and produces fewer by-products compared to conventional synthesis.

Chemical Reactions Analysis

Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific enzymes and pathways involved in microbial metabolism, thereby exhibiting its antimicrobial properties.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the coumarin ring critically impacts molecular planarity and intermolecular interactions. For example:

  • Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 70384-83-7): Replacing the methyl ester with an ethyl group increases hydrophobicity, which may reduce solubility in polar solvents .
  • 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate : The 4-methoxyphenyl ester moiety creates a dihedral angle of 48.04° between the coumarin and phenyl rings, compared to smaller angles (21.11°) in alkyl-substituted analogues, affecting crystal packing and fluorescence properties .

Physicochemical Properties

Key properties of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate and analogues are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility Trends
This compound* C₁₁H₇ClO₄ 238.63 5-Cl, 3-COOCH₃ Not reported Moderate in polar solvents
Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate C₁₂H₉ClO₄ 252.65 5-Cl, 3-COOCH₂CH₃ Not reported Lower polarity than methyl
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate C₁₇H₁₂O₅ 296.28 3-COOPh(4-OCH₃) Not reported Low (crystalline solid)
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate C₁₅H₁₅NO₄ 273.28 7-NEt₂, 3-COOCH₃ Not reported High in organic solvents

*Calculated data based on structural analogues.

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